DMT-2'O-Methyl-rC(tac) phosphoramidite

Oligonucleotide Synthesis Deprotection Kinetics Base Protection

DMT-2'O-Methyl-rC(tac) phosphoramidite (CAS: 179486-26-1) is a specialized phosphoramidite monomer for solid-phase RNA oligonucleotide synthesis. It incorporates a 2'-O-methyl modification on the ribose ring, which enhances the stability and hybridization affinity of the resulting oligonucleotide.

Molecular Formula C52H64N5O10P
Molecular Weight 950.1 g/mol
Cat. No. B10861792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDMT-2'O-Methyl-rC(tac) phosphoramidite
Molecular FormulaC52H64N5O10P
Molecular Weight950.1 g/mol
Structural Identifiers
SMILESCC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1OC)N2C=CC(=NC2=O)NC(=O)COC3=CC=C(C=C3)C(C)(C)C)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC
InChIInChI=1S/C52H64N5O10P/c1-35(2)57(36(3)4)68(65-32-14-30-53)67-47-44(33-64-52(38-15-12-11-13-16-38,39-19-23-41(60-8)24-20-39)40-21-25-42(61-9)26-22-40)66-49(48(47)62-10)56-31-29-45(55-50(56)59)54-46(58)34-63-43-27-17-37(18-28-43)51(5,6)7/h11-13,15-29,31,35-36,44,47-49H,14,32-34H2,1-10H3,(H,54,55,58,59)
InChIKeyJRJMGDLRRSEUHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

DMT-2'O-Methyl-rC(tac) Phosphoramidite: A TAC-Protected Monomer for High-Efficiency RNA Synthesis


DMT-2'O-Methyl-rC(tac) phosphoramidite (CAS: 179486-26-1) is a specialized phosphoramidite monomer for solid-phase RNA oligonucleotide synthesis . It incorporates a 2'-O-methyl modification on the ribose ring, which enhances the stability and hybridization affinity of the resulting oligonucleotide . Crucially, it employs a tert-butylphenoxyacetyl (tac) group for protecting the exocyclic amine of the cytidine base. This tac group is a distinguishing feature from other cytidine phosphoramidites, which commonly use acetyl (ac) or benzoyl (Bz) protection . The molecule has a molecular formula of C52H64N5O10P and a molecular weight of 950.07 g/mol .

Why DMT-2'O-Methyl-rC(tac) Cannot Be Substituted: The Tac vs. Ac/Bz Protection Divide


Generic substitution among 2'-O-methyl cytidine phosphoramidites is not straightforward due to significant differences in their base-protecting groups. The target compound uses the tert-butylphenoxyacetyl (tac) group, while common alternatives use acetyl (ac) or benzoyl (Bz) . These protecting groups are not interchangeable because they exhibit different deprotection kinetics and can impact overall synthesis efficiency and final product purity [1]. The following sections provide quantitative evidence for why the tac group in DMT-2'O-Methyl-rC(tac) offers distinct advantages in synthesis time and compatibility with sensitive modifications, making it the preferred choice over its ac- and Bz-protected counterparts for specific demanding applications.

DMT-2'O-Methyl-rC(tac) vs. Acetyl-Protected rC: A Quantitative Comparison of Deprotection Speed and Synthesis Utility


Ultra-Fast Deprotection of Tac vs. Standard Acyl Groups

The tac (tert-butylphenoxyacetyl) protecting group on the cytidine base enables ultra-fast deprotection. Complete removal of the tac group is achieved within 15 minutes at 55 °C using concentrated ammonia . This is significantly faster than the deprotection of standard acetyl (ac) or benzoyl (Bz) groups, which typically require several hours at 55 °C [1]. The faster deprotection kinetics of the tac group can significantly reduce total synthesis time, especially for longer oligonucleotides.

Oligonucleotide Synthesis Deprotection Kinetics Base Protection

Room Temperature Deprotection Capability for Base-Labile Modifications

The labile nature of the tac group permits complete deprotection in concentrated ammonia at room temperature within just 2 hours . In contrast, standard protecting groups often require heating (e.g., 55°C) or much longer times at room temperature to achieve full deprotection . This mild, room-temperature deprotection capability is essential for preserving the integrity of oligonucleotides containing heat- or base-labile modifications, such as certain dyes, biotin tags, or other sensitive functional groups .

Modified Oligonucleotides Base-Labile Modifiers Deprotection

High Monomer Purity for Maximized Coupling Efficiency

Commercially available DMT-2'O-Methyl-rC(tac) phosphoramidite is supplied with a guaranteed purity of ≥98.0% as measured by HPLC . This high monomer purity is critical for achieving high stepwise coupling efficiencies (typically >99% [1]) during solid-phase synthesis. Lower purity monomers, which may contain reactive impurities or non-reactive species, can lead to lower coupling yields and a greater accumulation of truncated failure sequences, complicating final product purification [2].

Phosphoramidite Purity HPLC Analysis Synthesis Yield

High-Value Use Cases for DMT-2'O-Methyl-rC(tac) Phosphoramidite


Synthesis of siRNA and Antisense Oligonucleotides with Sensitive Conjugates

The mild, room-temperature deprotection enabled by the tac group is ideal for synthesizing therapeutic oligonucleotides like siRNAs and antisense oligos that are conjugated to labile targeting ligands (e.g., GalNAc), fluorescent dyes, or other sensitive reporter groups. The 2-hour room temperature deprotection prevents damage to these valuable conjugates that would occur under standard high-temperature ammonia treatment, as established by its deprotection kinetics .

High-Throughput Oligonucleotide Production Requiring Fast Turnaround

For core facilities and CROs where instrument time is a limiting factor, the ultra-fast 15-minute deprotection at 55°C provides a direct competitive advantage. This accelerated workflow reduces overall synthesis cycle time, enabling a higher number of oligonucleotides to be synthesized per instrument per week, thus improving operational efficiency and reducing costs.

Preparative Synthesis of 2'-O-Methyl RNA for Structural Biology and Aptamer Research

When generating large quantities of 2'-O-methyl RNA for NMR, X-ray crystallography, or SELEX, consistent coupling efficiency is paramount. The high monomer purity of ≥98% helps ensure maximum yields of full-length product, minimizing the burden and loss associated with purifying large-scale syntheses. The 2'-O-methyl modification itself provides the inherent nuclease resistance and enhanced binding affinity required for these applications .

Synthesis of Diagnostic Probes for miRNA Detection

The creation of highly sensitive and specific probes for miRNA detection in clinical samples often requires the incorporation of both 2'-O-methyl modifications for enhanced target affinity and a terminal fluorophore/quencher pair for signal generation. The compatibility of tac-protected monomers with both high-yield synthesis and mild, dye-friendly deprotection makes it the monomer of choice for reliably producing these complex, high-value diagnostic tools.

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